ethyl 4-[2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamido]benzoate
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Description
2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene is a heterocyclic building block . It has an empirical formula of C20H20N2, a CAS Number of 5396-98-5, and a molecular weight of 288.39 .
Synthesis Analysis
A series of novel ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates was synthesized by the reaction of ethyl 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates with ethylenediamine in the presence of p-toluenesulfonic acid without a solvent under focused microwave irradiation .Molecular Structure Analysis
The molecular structure of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene can be represented by the SMILES stringC1CCC2(CC1)N=C(c3ccccc3)C(=N2)c4ccccc4
. Chemical Reactions Analysis
Voltammetric reduction of 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene using dissolving-metals has been reported .Physical and Chemical Properties Analysis
The compound has a melting point of 106-108 °C (lit.) .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activities, suggesting that their targets may be bacterial or fungal cells .
Mode of Action
Based on its structural similarity to other antimicrobial agents, it may interact with its targets by disrupting essential biological processes, such as protein synthesis or cell wall formation .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with pathways essential for the survival and proliferation of microbial cells .
Result of Action
Based on its potential antimicrobial activity, it may result in the death of microbial cells, thereby preventing their proliferation .
Properties
IUPAC Name |
ethyl 4-[[2-[(2-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-2-31-24(30)19-11-13-20(14-12-19)26-21(29)17-32-23-22(18-9-5-3-6-10-18)27-25(28-23)15-7-4-8-16-25/h3,5-6,9-14H,2,4,7-8,15-17H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBAJLJOWFAJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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